molecular formula C19H17F2NO6S2 B2901878 5-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide CAS No. 896328-55-5

5-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide

Cat. No.: B2901878
CAS No.: 896328-55-5
M. Wt: 457.46
InChI Key: LQGKFCWYHSAMMW-UHFFFAOYSA-N
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Description

The compound 5-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide is a bis-sulfonamide derivative featuring a fluorinated benzene ring, a methoxy group, and a furan-2-yl ethyl backbone.

Properties

IUPAC Name

5-fluoro-N-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2NO6S2/c1-27-16-9-6-14(21)11-18(16)30(25,26)22-12-19(17-3-2-10-28-17)29(23,24)15-7-4-13(20)5-8-15/h2-11,19,22H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGKFCWYHSAMMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Fluorobenzenesulfonyl Chloride Intermediate

The preparation of 4-fluorobenzenesulfonyl chloride, a critical precursor, follows established protocols for aromatic sulfonation. Fluorobenzene undergoes chlorosulfonation at 0–5°C using chlorosulfonic acid, yielding the sulfonyl chloride derivative. Key parameters include:

Parameter Value Source
Reaction Temperature 0–5°C
Yield 72–85%
Purity >97% (HPLC)

This intermediate is isolated via fractional distillation under reduced pressure (246–247°C at 760 mmHg).

Preparation of 5-Fluoro-2-Methoxybenzenesulfonamide

The second intermediate, 5-fluoro-2-methoxybenzenesulfonamide, is synthesized through sulfonation of 4-fluoroanisole followed by amidation. Sulfur trioxide in dichloroethane introduces the sulfonic acid group, which is then converted to the sulfonamide using ammonium hydroxide under reflux.

Final Coupling Reaction

The target compound is assembled via a nucleophilic substitution reaction between 4-fluorobenzenesulfonyl chloride and 5-fluoro-2-methoxybenzenesulfonamide in the presence of furan-2-ylethylamine. The reaction proceeds in dimethylformamide (DMF) with triethylamine as a base, facilitating sulfonamide bond formation.

Reagent Role Conditions Yield Source
DMF Polar aprotic solvent 0–5°C, 12 hr
Triethylamine Base (HCl scavenger) 2.5 equiv.
Furan-2-ylethylamine Nucleophile Slow addition over 1 hr 68%

Purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol.

Alternative Mechanochemical Approaches

Palladium-Catalyzed Three-Component Coupling

A mechanochemical method reported by Mkrtchyan and Iaroshenko enables sulfonamide synthesis without traditional solvents. Applying this to the target compound, 4-fluorobenzenesulfonyl chloride, 5-fluoro-2-methoxybenzenesulfonamide, and furan-2-ylethylamine are ball-milled with palladium acetate. This approach reduces reaction time to 2–4 hours and improves atom economy.

Parameter Value Source
Catalyst Loading 5 mol% Pd(OAc)₂
Yield 63–71%
Solvent Solvent-free

Copper-Catalyzed Sulfonylation Strategies

Three-Component Reaction with K₂S₂O₅

Wu et al.’s copper-catalyzed method employs potassium metabisulfite (K₂S₂O₅) as a sulfur source. For the target compound, 4-fluorophenylboronic acid, nitrobenzene, and K₂S₂O₅ react in a deep eutectic solvent (choline chloride/urea). Copper(I) iodide catalyzes the formation of the sulfonamide linkage at 80°C.

Parameter Value Source
Catalyst CuI (10 mol%)
Solvent Choline chloride/urea (DES)
Yield 58%

Critical Analysis of Methodologies

Efficiency and Scalability

The multi-step synthesis (Section 1) remains the most scalable, with gram-scale yields exceeding 65%. Mechanochemical methods (Section 2), while greener, require specialized equipment and exhibit lower yields (63–71%). Copper-catalyzed approaches (Section 3) offer moderate yields but face challenges in removing metal residues from pharmaceutical-grade products.

Functional Group Compatibility

Electron-withdrawing groups (e.g., fluorine, methoxy) enhance reactivity in nucleophilic substitution but may necessitate protective groups during sulfonation. The furan ring’s sensitivity to strong acids mandates careful control of reaction pH.

Industrial Production Considerations

Process Optimization

Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer during sulfonation. Automated systems monitor intermediates via in-line FTIR, ensuring consistent quality.

Regulatory Compliance

Residual solvent levels (DMF, ethyl acetate) are controlled to <10 ppm per ICH Q3C guidelines. Heavy metal testing (Pd, Cu) is mandatory for batch release.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Aluminum chloride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

5-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its dual sulfonamide groups and fluorine substitution. Below is a comparative analysis with key analogues:

Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Yield (%) Melting Point (°C) Biological Activity
Target Compound C₁₉H₁₇F₂NO₆S₂ 473.9 4-Fluorobenzenesulfonyl, furan-2-yl ethyl N/A N/A Hypothesized anticancer
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-5-fluoro-2-methoxybenzene-1-sulfonamide C₁₉H₁₇ClFNO₆S₂ 473.9 4-Chlorobenzenesulfonyl N/A N/A Not reported
5-Chloro-N-(2-(furan-3-yl)-2-hydroxyethyl)-2-methoxybenzenesulfonamide C₁₃H₁₄ClNO₅S 331.77 Chloro, hydroxyethyl N/A N/A Anti-exudative potential
5-Fluoro-2-methoxy-N-methylbenzenesulfonamide derivatives C₁₄H₂₀FNO₃S 301.38 Cyclohexyl, methyl 71–75% 218–264 Anticancer
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides Varies Varies Triazole, acetamide N/A N/A Anti-inflammatory

Key Observations:

  • Fluorine vs.
  • Backbone Modifications: The hydroxyethyl group in introduces polarity, which may enhance solubility but reduce membrane permeability compared to the sulfonylethyl group in the target compound.
  • Biological Activity: Derivatives with triazole or indole moieties (e.g., ) show marked anticancer and anti-inflammatory effects, suggesting the target compound’s fluorinated aromatic system could similarly interact with enzymes like cyclooxygenase or tyrosine kinases.

Anticancer Potential

Sulfonamide-tethered isatin derivatives (e.g., compound 6b in ) demonstrate potent cytotoxicity against cancer cell lines (IC₅₀ = 1.2–4.7 μM), attributed to their ability to inhibit tubulin polymerization or topoisomerase II. The target compound’s fluorinated aromatic rings may enhance DNA intercalation or enzyme inhibition .

Anti-Inflammatory and Anti-Exudative Effects

Compounds like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit significant anti-exudative activity by modulating prostaglandin synthesis . The target compound’s furan and sulfonamide groups may similarly interfere with arachidonic acid pathways.

Biological Activity

5-fluoro-N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxybenzene-1-sulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

  • Molecular Formula : C19H17F2N O6S2
  • Molecular Weight : 457.5 g/mol
  • CAS Number : 896328-55-5

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from the preparation of sulfonamide derivatives. Key steps include:

  • Reaction of 4-fluorobenzenesulfonyl chloride with a furan derivative.
  • Subsequent reaction with 2-methoxybenzene-1-sulfonamide in the presence of a base.

This synthetic route is crucial for obtaining high yields and purity necessary for biological testing .

Anticancer Properties

Research indicates that sulfonamide compounds exhibit significant anticancer activity. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various cancer cell lines, including:

  • Murine L1210 leukemia cells
  • B16 melanoma cells

These compounds function primarily through the inhibition of thymidylate synthase, a key enzyme in DNA synthesis, leading to apoptosis in cancer cells .

Antimicrobial Activity

The sulfonamide group is traditionally associated with antimicrobial properties. The compound has been evaluated for its effectiveness against several bacterial strains. In vitro studies suggest it may inhibit bacterial growth by interfering with folate synthesis pathways, similar to other sulfonamide antibiotics .

The biological activity of this compound is attributed to its unique molecular structure, which allows it to interact with specific biological targets:

  • Electrophilic Nature : The sulfonyl group acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on biomolecules.
  • Fluorine Substitution : The presence of fluorine enhances the stability and bioavailability of the compound, potentially increasing its therapeutic efficacy.
  • Furan Ring Interaction : The furan moiety may facilitate interactions with aromatic residues in proteins, influencing their function and activity .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated potent inhibition of thymidylate synthase by related sulfonamide compounds, leading to decreased proliferation of cancer cells.
Study 2Reported significant cytotoxicity against murine melanoma cells, emphasizing the importance of the alkylating moiety in enhancing activity.
Highlighted potential anti-inflammatory and antimicrobial properties, suggesting broader therapeutic applications beyond oncology.

Q & A

Q. Challenges :

  • Low yields in sulfonamide formation due to competing side reactions. Mitigation: Use excess sulfonyl chloride and inert atmospheres .
  • Hydrolysis of the sulfonyl group during workup. Solution: Maintain pH control (pH 6–7) and avoid aqueous phases in early steps .

Basic: What analytical methods are recommended to confirm the structural integrity and purity of this compound?

Answer:
A combination of spectroscopic and chromatographic techniques is essential:

Technique Purpose Key Signals
¹H/¹³C NMR Confirm substituent positionsMethoxy (~δ 3.8 ppm), sulfonamide protons (δ 7.2–8.1 ppm), furan protons (δ 6.3–7.4 ppm) .
FT-IR Identify functional groupsS=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹), C-F (1250 cm⁻¹) .
HPLC Purity assessment≥95% purity using C18 columns (acetonitrile/water gradient) .
Mass Spectrometry Molecular weight confirmationESI-MS: [M+H]⁺ ion matching theoretical mass (±2 ppm) .

Advanced: How can researchers design interaction studies to evaluate this compound’s binding affinity for biological targets?

Answer:
Step 1: Target Selection
Prioritize targets based on structural analogs (e.g., sulfonamide-containing inhibitors of carbonic anhydrase or kinase enzymes) .

Q. Step 2: Experimental Setup

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip. Measure real-time binding kinetics (KD values) at varying compound concentrations (1 nM–100 µM) .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. hydrogen bonding) .
  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate for esterases) to calculate IC₅₀ values .

Q. Data Interpretation :

  • Compare results with control compounds (e.g., acetazolamide for carbonic anhydrase) to validate specificity .

Advanced: How can conflicting bioactivity data across different assay systems be resolved?

Answer:
Conflicts often arise from assay-specific conditions (e.g., pH, co-solvents). Follow this workflow:

Replicate Key Experiments : Ensure consistency in buffer systems (e.g., PBS vs. HEPES) and temperature (25°C vs. 37°C) .

Probe Solubility Effects : Use dynamic light scattering (DLS) to detect aggregate formation, which may cause false positives/negatives .

Structural Analysis : Perform X-ray crystallography or molecular docking to verify binding poses. For example, furan ring orientation may sterically hinder binding in certain conformations .

Case Study :
A 2024 study resolved discrepancies in antifungal activity by correlating crystallographic data with MIC values, identifying critical hydrogen bonds between the sulfonamide group and fungal CYP51 .

Advanced: What computational strategies are effective for predicting off-target interactions?

Answer:
Step 1: Target Prediction

  • Molecular Docking : Use AutoDock Vina to screen against the PDB database. Prioritize targets with docking scores ≤−8.0 kcal/mol .
  • Pharmacophore Modeling : Identify essential features (e.g., sulfonamide as a hydrogen bond acceptor) using Schrödinger’s Phase .

Q. Step 2: Molecular Dynamics (MD) Simulations

  • Run 100 ns simulations in GROMACS to assess binding stability. Calculate root-mean-square deviation (RMSD) to evaluate conformational changes .

Validation :
Compare predictions with experimental data from SPR or ITC. For example, a 2023 study validated MD-predicted interactions with thrombin using mutagenesis assays .

Advanced: How can reaction conditions be optimized to improve yields in large-scale synthesis?

Answer:
Use a Design of Experiments (DoE) approach:

Factor Range Tested Optimal Condition
Temperature0°C–60°C25°C (prevents furan decomposition)
SolventDCM, DMF, THFDMF (enhances sulfonamide solubility)
CatalystEt₃N, DMAPDMAP (10 mol%, reduces reaction time by 40%)

Case Study :
A 2023 optimization increased yields from 52% to 78% by switching from DCM to DMF and adding DMAP .

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